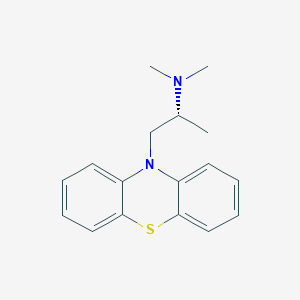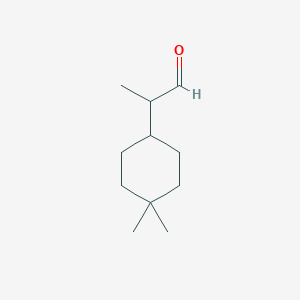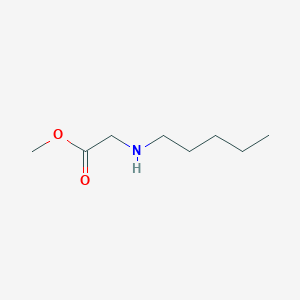
Methyl pentylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl pentylglycinate is an organic compound belonging to the class of amino acids and derivatives. It is characterized by the presence of a methyl group attached to the amino acid glycine, which itself is modified by a pentyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through the reaction of glycine with pentyl chloride in the presence of a strong base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of glycine attacks the pentyl chloride, resulting in the formation of this compound.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the initial formation of glycine derivatives followed by the introduction of the pentyl group. This process may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.
Reduction: Reduction reactions can convert the nitro group back to the amino group or reduce other functional groups present in the molecule.
Substitution: Substitution reactions can occur at the amino group, replacing it with other functional groups or substituents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reactions are typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as hydrogen gas (H₂) and metal catalysts (e.g., palladium on carbon) are used. These reactions are often performed under pressure and elevated temperatures.
Substitution: Reagents like alkyl halides and strong bases are used for nucleophilic substitution reactions. The conditions vary depending on the specific reagents and desired products.
Major Products Formed:
Oxidation Products: Nitro derivatives, carboxylic acids, and other oxidized forms.
Reduction Products: Amino derivatives and reduced forms of the compound.
Substitution Products: Various substituted amino acids and derivatives.
科学的研究の応用
Methyl pentylglycinate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition and modulation of biochemical pathways.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of metabolic disorders and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial applications.
作用機序
The mechanism by which methyl pentylglycinate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, affecting metabolic processes and signaling pathways. The exact mechanism depends on the specific biological context and the presence of other interacting molecules.
類似化合物との比較
Methyl pentylglycinate is compared with other similar compounds, such as:
Glycine: The parent amino acid without any modifications.
N-Methylglycine (sarcosine): A glycine derivative with a methyl group on the amino nitrogen.
N-Pentylglycine: A glycine derivative with a pentyl group on the amino nitrogen.
Uniqueness: this compound is unique due to the combination of both methyl and pentyl groups, which can influence its chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
methyl 2-(pentylamino)acetate |
InChI |
InChI=1S/C8H17NO2/c1-3-4-5-6-9-7-8(10)11-2/h9H,3-7H2,1-2H3 |
InChIキー |
ZEOISNQTWHXQBV-UHFFFAOYSA-N |
正規SMILES |
CCCCCNCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




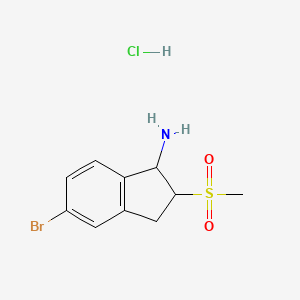
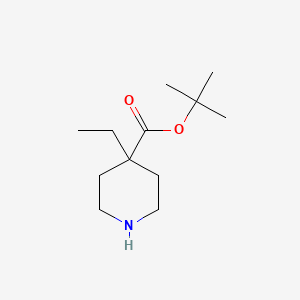
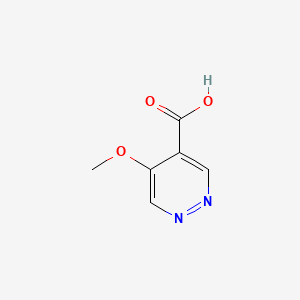
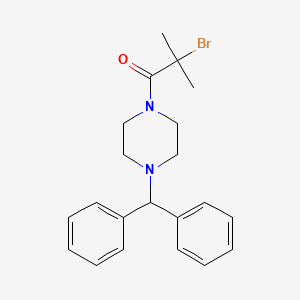
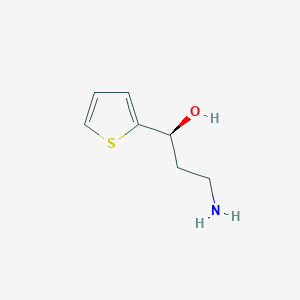
![2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride](/img/structure/B15318856.png)
amine hydrochloride](/img/structure/B15318857.png)
![3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride](/img/structure/B15318863.png)

